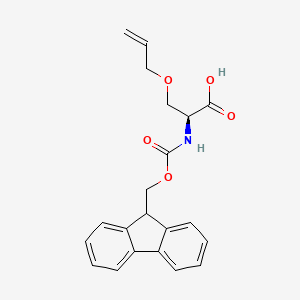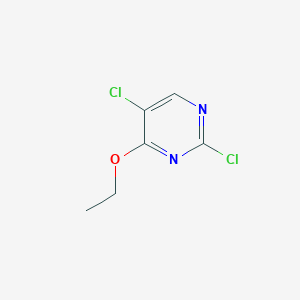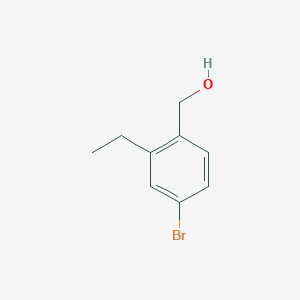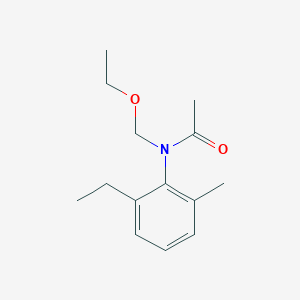![molecular formula C14H22N2O B1442765 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-30-4](/img/structure/B1442765.png)
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
Descripción general
Descripción
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol, also known as 4-DMAP, is a synthetic piperidine derivative commonly used in laboratory experiments. It is a white, crystalline solid with a molecular weight of 229.3 g/mol. 4-DMAP has a variety of applications in scientific research, from its use as an intermediate in organic synthesis to its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol derivatives have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. The compound's structural modifications and its derivatives have been explored for their anticonvulsant, antimycobacterial, and antineoplastic activities, among others. For instance, aminoalkanol derivatives, which include structures related to 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol, have been studied for new anticonvulsant drugs, focusing on the influence of methyl substituent and N-oxide formation on molecule geometry and intermolecular interactions (Żesławska et al., 2020). Additionally, the synthesis of new analogues of diphenylpyraline showcases the transformation of similar compounds into isomeric piperidin-4-ols, highlighting their importance in developing antimycobacterial agents (Weis et al., 2003).
Antimicrobial and Antioxidant Research
Research into the antimicrobial and antioxidant properties of piperidin-4-ol derivatives reveals promising applications. For example, the synthesis of spiro-fused piperidines using environmentally benign methods has yielded compounds with significant antibacterial activity, highlighting the potential for novel antimicrobial agents (Lohar et al., 2016). Similarly, studies on the antioxidant potency of certain piperidin-4-one derivatives have shown potential for these compounds in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Synthetic Methodologies and Chemical Properties
The synthetic applications of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol extend to the development of novel synthetic methodologies and the exploration of chemical properties. Research includes the synthesis of complex molecules through nucleophilic ring-opening reactions, providing pathways to potent ligands and other biologically active compounds with high regiocontrol (Scheunemann et al., 2011). Additionally, investigations into the conformational analysis and NMR spectral impact by ortho substitution on similar piperidin-4-ones offer insights into the structural influences on biological activity and chemical reactivity (J. Dineshkumar & P. Parthiban, 2018).
Propiedades
IUPAC Name |
4-[(3,4-dimethylanilino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-13(9-12(11)2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGAZULFDMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)




